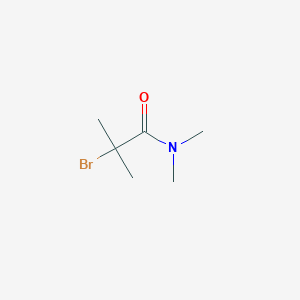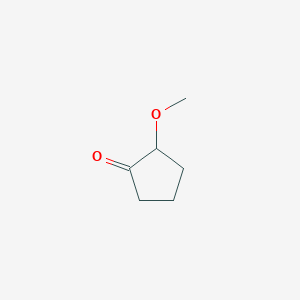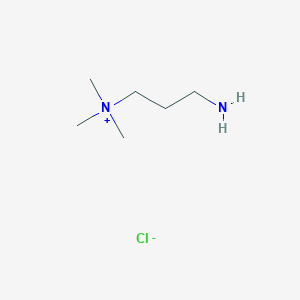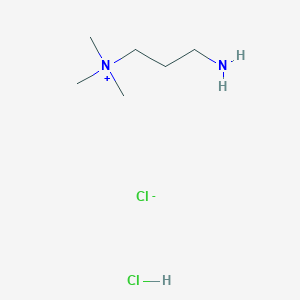
5-Bromofuran-3-carboxylic acid
Descripción general
Descripción
5-Bromofuran-3-carboxylic acid is a chemical compound with the molecular formula C5H3BrO3 . It has a molecular weight of 190.98 g/mol . The IUPAC name for this compound is 5-bromofuran-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 5-Bromofuran-3-carboxylic acid consists of a furan ring with a bromine atom at the 5th position and a carboxylic acid group at the 3rd position .Physical And Chemical Properties Analysis
5-Bromofuran-3-carboxylic acid has a molecular weight of 190.98 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 189.92656 g/mol . The topological polar surface area is 50.4 Ų . The heavy atom count is 9 .Aplicaciones Científicas De Investigación
Organic Synthesis
In organic chemistry, 5-Bromofuran-3-carboxylic acid is used to synthesize small molecules and macromolecules. It participates in substitution reactions, where its bromine atom can be replaced by other functional groups, leading to a wide array of organic compounds .
Nanotechnology
This compound finds applications in nanotechnology, particularly in the modification of surfaces of nanoparticles. The carboxylic acid group can bind to the surface of metallic nanoparticles or carbon nanostructures, aiding in their dispersion and incorporation into polymer nanomaterials .
Polymer Industry
5-Bromofuran-3-carboxylic acid: can act as a monomer or an additive in the polymer industry. Its incorporation into polymers can enhance material properties such as thermal stability and chemical resistance .
Environmental Science
In environmental science, 5-Bromofuran-3-carboxylic acid is studied for its potential role in bioremediation processes. Its furan ring can be derived from biomass, making it a candidate for developing eco-friendly methods of pollution control .
Safety and Hazards
5-Bromofuran-3-carboxylic acid may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Furan derivatives are known to interact with various biological targets, depending on their specific functional groups .
Mode of Action
The mode of action of 5-Bromofuran-3-carboxylic acid involves nucleophilic substitution reactions . The compound’s bromine atom is highly electronegative, which withdraws electron density from the carbonyl group, thereby increasing its electrophilicity . This makes the carbonyl carbon more susceptible to attack by nucleophiles, leading to various chemical transformations .
Biochemical Pathways
For instance, they can undergo oxidation reactions to form carboxylic acids . Additionally, a novel pathway involving the opening of the oxidised phenolic ring followed by the formation of a 5-membered ring by intramolecular nucleophilic addition has been proposed for furan-like disinfection byproducts .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good membrane permeability .
Result of Action
Furan derivatives are known to have various biological activities, depending on their specific functional groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromofuran-3-carboxylic acid. For instance, the compound’s reactivity can be affected by pH and temperature . Furthermore, the presence of other reactive species in the environment can influence the compound’s chemical transformations .
Propiedades
IUPAC Name |
5-bromofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBPFWUNJQTZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10537216 | |
| Record name | 5-Bromofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromofuran-3-carboxylic acid | |
CAS RN |
58832-36-3 | |
| Record name | 5-Bromofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromofuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

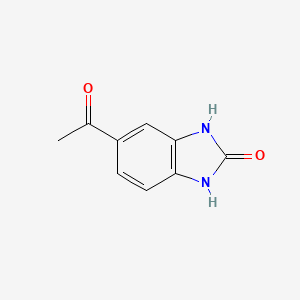
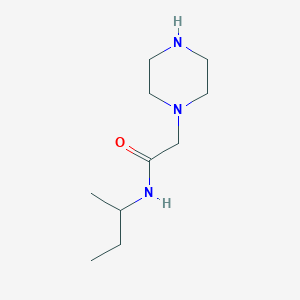
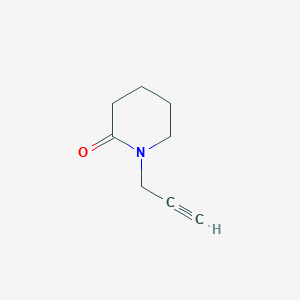


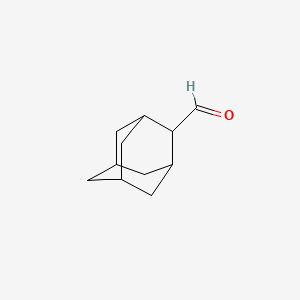
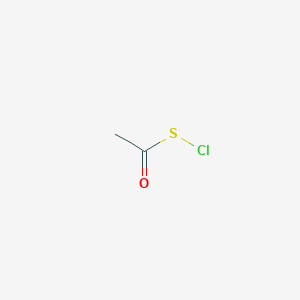
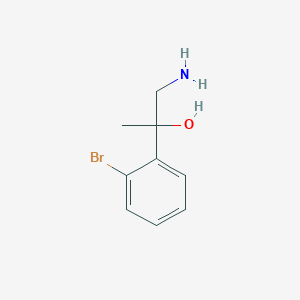

![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)
